molecular formula C8H12O2 B13592757 4-(Furan-3-yl)butan-2-ol

4-(Furan-3-yl)butan-2-ol

Cat. No.: B13592757
M. Wt: 140.18 g/mol
InChI Key: QEOXKTBMWSMNDM-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)butan-2-ol is an organic compound with the molecular formula C8H12O2 It features a furan ring, a five-membered aromatic ring with one oxygen atom, attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of furan with butanal in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium or platinum catalysts, which are known for their efficiency in promoting the necessary chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid, such as sulfuric acid (H2SO4), to activate the furan ring.

Major Products Formed

    Oxidation: The major products include 4-(Furan-3-yl)butan-2-one and 4-(Furan-3-yl)butanal.

    Reduction: The major product is 4-(Furan-3-yl)butane.

    Substitution: Various substituted furans can be formed, depending on the electrophile used.

Scientific Research Applications

4-(Furan-3-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)butan-2-ol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(Furan-3-yl)butan-2-ol can be compared with other furan derivatives, such as:

    2-Furanmethanol: Similar in structure but with a different substitution pattern.

    Furfural: An aldehyde derivative of furan.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-(furan-3-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,9H,2-3H2,1H3

InChI Key

QEOXKTBMWSMNDM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=COC=C1)O

Origin of Product

United States

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